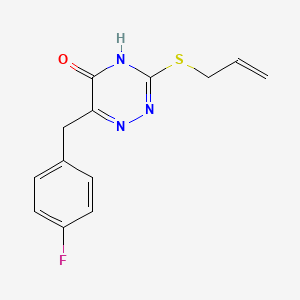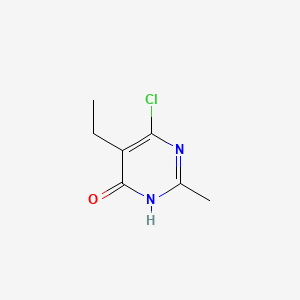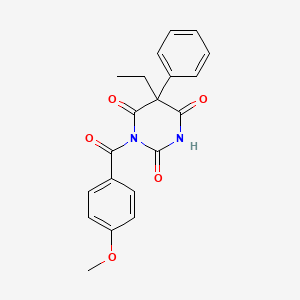
3-(allylsulfanyl)-6-(4-fluorobenzyl)-1,2,4-triazin-5(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(allylsulfanyl)-6-(4-fluorobenzyl)-1,2,4-triazin-5(4H)-one is a compound that belongs to the class of triazine derivatives Triazines are heterocyclic compounds that contain three nitrogen atoms in a six-membered ring This particular compound is characterized by the presence of an allylsulfanyl group and a 4-fluorobenzyl group attached to the triazine ring
Méthodes De Préparation
The synthesis of 3-(allylsulfanyl)-6-(4-fluorobenzyl)-1,2,4-triazin-5(4H)-one typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the triazine ring: This can be achieved by reacting appropriate precursors under specific conditions to form the triazine core.
Introduction of the allylsulfanyl group: This step involves the substitution of a suitable leaving group with an allylsulfanyl group.
Attachment of the 4-fluorobenzyl group: This can be done through a nucleophilic substitution reaction where the 4-fluorobenzyl group is introduced to the triazine ring.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance the efficiency of the synthesis.
Analyse Des Réactions Chimiques
3-(allylsulfanyl)-6-(4-fluorobenzyl)-1,2,4-triazin-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The allylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the triazine ring or the attached groups.
Substitution: The fluorine atom in the 4-fluorobenzyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
3-(allylsulfanyl)-6-(4-fluorobenzyl)-1,2,4-triazin-5(4H)-one has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may have potential as a biochemical probe or as a precursor for the synthesis of biologically active molecules.
Medicine: It could be explored for its potential therapeutic properties, such as antimicrobial or anticancer activities.
Industry: The compound can be used in the development of new materials or as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 3-(allylsulfanyl)-6-(4-fluorobenzyl)-1,2,4-triazin-5(4H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, disruption of cellular processes, or interaction with DNA or RNA. Detailed studies are required to elucidate the exact mechanism of action for each specific application.
Comparaison Avec Des Composés Similaires
3-(allylsulfanyl)-6-(4-fluorobenzyl)-1,2,4-triazin-5(4H)-one can be compared with other triazine derivatives, such as:
3-(methylsulfanyl)-6-(4-fluorobenzyl)-1,2,4-triazin-5(4H)-one: Similar structure but with a methylsulfanyl group instead of an allylsulfanyl group.
3-(allylsulfanyl)-6-(4-chlorobenzyl)-1,2,4-triazin-5(4H)-one: Similar structure but with a 4-chlorobenzyl group instead of a 4-fluorobenzyl group.
3-(allylsulfanyl)-6-(4-methylbenzyl)-1,2,4-triazin-5(4H)-one: Similar structure but with a 4-methylbenzyl group instead of a 4-fluorobenzyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which can impart distinct chemical and biological properties compared to other similar compounds.
Propriétés
Formule moléculaire |
C13H12FN3OS |
|---|---|
Poids moléculaire |
277.32 g/mol |
Nom IUPAC |
6-[(4-fluorophenyl)methyl]-3-prop-2-enylsulfanyl-4H-1,2,4-triazin-5-one |
InChI |
InChI=1S/C13H12FN3OS/c1-2-7-19-13-15-12(18)11(16-17-13)8-9-3-5-10(14)6-4-9/h2-6H,1,7-8H2,(H,15,17,18) |
Clé InChI |
WFWHOEFSNUEUGZ-UHFFFAOYSA-N |
SMILES canonique |
C=CCSC1=NN=C(C(=O)N1)CC2=CC=C(C=C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{[2-(4-Tert-butylphenyl)propyl]amino}acetic acid](/img/structure/B13375986.png)
![2-[(4-bromophenyl)imino]-3-ethyl-5-[2-(1-ethyl-3,3-dimethyl-5-phenyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]-1,3-thiazolidin-4-one](/img/structure/B13375988.png)
![Methyl 3-{[6-chloro-2-(4-hydroxy-3-methoxyphenyl)imidazo[1,2-a]pyridin-3-yl]amino}benzoate](/img/structure/B13375989.png)

![N-(1-azatricyclo[6.2.2.0~2,7~]dodeca-2,4,6-trien-5-yl)acetamide](/img/structure/B13376006.png)
![Tert-butyl 1-{5-[(2-chlorobenzyl)sulfonyl]-1,3,4-oxadiazol-2-yl}-2-methylbutylcarbamate](/img/structure/B13376013.png)
![2-{[(4-Chloro-3-methoxyphenyl)sulfonyl]amino}benzoic acid](/img/structure/B13376019.png)
![N-(4-methylphenyl)-2-[3-oxo-1-(phenylcarbonyl)-1,2,3,4-tetrahydroquinoxalin-2-yl]acetamide](/img/structure/B13376023.png)
![N-{3-[2-(2-methylcyclohexylidene)hydrazino]-3-oxo-1-phenylpropyl}benzamide](/img/structure/B13376030.png)

![3-[1-(4-bromophenyl)-1H-tetraazol-5-yl]-1H-indole](/img/structure/B13376040.png)
![6-isopropyl-2-phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B13376050.png)
![6-methyl-N'-[1-(4-methylphenyl)ethylidene]nicotinohydrazide](/img/structure/B13376056.png)

